molecular formula C13H13N3O4S B12713782 2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-3-acetyl-2-imino-7-methyl-4-oxo-, ethyl ester CAS No. 95931-75-2

2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-3-acetyl-2-imino-7-methyl-4-oxo-, ethyl ester

Cat. No.: B12713782
CAS No.: 95931-75-2
M. Wt: 307.33 g/mol
InChI Key: JVPVIRPANORFNO-UHFFFAOYSA-N
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Description

2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-3-acetyl-2-imino-7-methyl-4-oxo-, ethyl ester is a complex organic compound with a unique structure that combines elements of pyridine, thiazine, and carboxylic acid. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-3-acetyl-2-imino-7-methyl-4-oxo-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of ethyl acetate and methanol as solvents, with methanesulfonic acid as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-3-acetyl-2-imino-7-methyl-4-oxo-, ethyl ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .

Scientific Research Applications

2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-3-acetyl-2-imino-7-methyl-4-oxo-, ethyl ester has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-3-acetyl-2-imino-7-methyl-4-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-3-acetyl-2-imino-7-methyl-4-oxo-, ethyl ester lies in its specific structural features and potential biological activities. Compared to similar compounds, it may exhibit distinct reactivity and biological effects, making it a valuable compound for further research and development .

Properties

CAS No.

95931-75-2

Molecular Formula

C13H13N3O4S

Molecular Weight

307.33 g/mol

IUPAC Name

ethyl 3-acetyl-2-imino-7-methyl-4-oxopyrido[3,2-e][1,3]thiazine-6-carboxylate

InChI

InChI=1S/C13H13N3O4S/c1-4-20-12(19)8-5-9-10(15-6(8)2)21-13(14)16(7(3)17)11(9)18/h5,14H,4H2,1-3H3

InChI Key

JVPVIRPANORFNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1)C(=O)N(C(=N)S2)C(=O)C)C

Origin of Product

United States

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